molecular formula C11H12N6O4 B4963042 N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine

N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine

Cat. No.: B4963042
M. Wt: 292.25 g/mol
InChI Key: HEIOKZRPDNKOML-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine is a complex organic compound that features both imidazole and pyridine rings. The presence of nitro groups on the pyridine ring and the imidazole moiety makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine typically involves a multi-step process:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with 1-bromopropane to introduce the propyl chain.

    Nitration of Pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions.

    Coupling Reaction: Finally, the imidazole derivative is coupled with the nitrated pyridine derivative under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for nitration and coupling steps to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro groups on the pyridine ring can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

    Reduction: Formation of N-(3-imidazol-1-ylpropyl)-3,5-diaminopyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of the imidazole ring, which is known for its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to potential antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and used in optical materials.

    N-(3-imidazol-1-ylpropyl)-1H-indole-3-carboxamide: Studied for its potential therapeutic applications.

Uniqueness

N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine is unique due to the presence of both nitro groups and the imidazole ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in research.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-dinitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O4/c18-16(19)9-6-10(17(20)21)11(14-7-9)13-2-1-4-15-5-3-12-8-15/h3,5-8H,1-2,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIOKZRPDNKOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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